BW-A 4C

Vue d'ensemble

Description

Mécanisme D'action

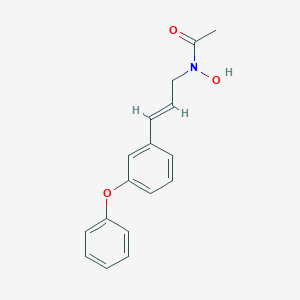

BW A4C, also known as N-(3-phenoxycinnamyl)acetohydroxamic acid or BW4C, is a small molecule drug . This article will cover the compound’s target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.

Target of Action

BW A4C primarily targets lipoxygenase , an enzyme that plays a crucial role in the metabolism of arachidonic acid, a fatty acid involved in cellular signaling .

Mode of Action

BW A4C acts as a lipoxygenase inhibitor . By inhibiting lipoxygenase, BW A4C prevents the conversion of arachidonic acid into leukotrienes, bioactive lipids that mediate inflammatory responses .

Biochemical Pathways

The inhibition of lipoxygenase by BW A4C affects the arachidonic acid metabolic pathway . This disruption can lead to a decrease in the production of leukotrienes, thereby reducing inflammation and immune responses .

Pharmacokinetics

It is known that the compound is soluble in dmso at a concentration of 20 mg/ml

Result of Action

The inhibition of lipoxygenase by BW A4C can lead to a reduction in the production of leukotrienes . This can result in decreased inflammation and immune responses, which may be beneficial in the treatment of diseases such as arthritis, asthma, and myocardial ischemia .

Action Environment

The action of BW A4C can be influenced by various environmental factors. For instance, the compound should be protected from light and stored at a temperature of 2-8°C to maintain its stability

Analyse Biochimique

Biochemical Properties

N-(3-phenoxycinnamyl)acetohydroxamic acid has been found to interact with certain enzymes, particularly lipoxygenases . It acts as an inhibitor, affecting the activity of these enzymes and thereby influencing biochemical reactions .

Cellular Effects

The effects of N-(3-phenoxycinnamyl)acetohydroxamic acid on cells are largely related to its inhibitory action on lipoxygenases . By inhibiting these enzymes, it can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, N-(3-phenoxycinnamyl)acetohydroxamic acid exerts its effects through binding interactions with lipoxygenases . This binding inhibits the activity of the enzymes, leading to changes in gene expression and cellular function .

Metabolic Pathways

N-(3-phenoxycinnamyl)acetohydroxamic acid is likely to be involved in metabolic pathways related to lipoxygenases

Méthodes De Préparation

The synthesis of N-(3-phenoxycinnamyl)acetohydroxamic acid involves several steps. One common method includes the reaction of 3-phenoxycinnamyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization .

Analyse Des Réactions Chimiques

N-(3-phenoxycinnamyl)acetohydroxamic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions to form corresponding oximes and acids.

Reduction: It can be reduced using agents such as lithium aluminum hydride to yield amines and alcohols.

Substitution: The hydroxamic acid group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures depending on the desired reaction .

Applications De Recherche Scientifique

N-(3-phenoxycinnamyl)acetohydroxamic acid has several scientific research applications:

Chemistry: It is used as a selective inhibitor in studies involving lipoxygenase enzymes, which are involved in the metabolism of fatty acids.

Biology: The compound is utilized in research on cell signaling pathways and the role of lipoxygenases in various biological processes.

Medicine: It has potential therapeutic applications as an anti-inflammatory agent due to its ability to inhibit leukotriene synthesis.

Industry: The compound’s inhibitory properties make it useful in the development of new pharmaceuticals and agrochemicals

Comparaison Avec Des Composés Similaires

N-(3-phenoxycinnamyl)acetohydroxamic acid can be compared with other lipoxygenase inhibitors such as:

Zileuton: A 5-lipoxygenase inhibitor used in the treatment of asthma.

Nordihydroguaiaretic acid: A non-specific lipoxygenase inhibitor with antioxidant properties.

MK-886: An inhibitor of 5-lipoxygenase-activating protein (FLAP), which is essential for leukotriene synthesis.

Activité Biologique

BW-A 4C, also known as N-(3-phenoxycinnamyl)acetohydroxamic acid, is a synthetic compound primarily recognized for its role as a lipoxygenase inhibitor . This article delves into its biological activity, mechanism of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- IUPAC Name : 2-(2-tert-butylphenoxy)-N-{5-[4-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}pyridin-3-amine

- Molecular Formula : CHFNOS

This compound includes a pyridine ring and a thiadiazole moiety, which contribute to its biological activity.

This compound functions primarily by inhibiting lipoxygenase (LOX) enzymes, which are crucial in the metabolism of arachidonic acid to leukotrienes—potent inflammatory mediators. The inhibition occurs through:

- Binding to the active site of lipoxygenase , preventing the conversion of arachidonic acid into leukotrienes.

- Selective inhibition of certain lipoxygenase isoforms, which may provide targeted therapeutic effects with reduced side effects.

Anti-inflammatory Effects

Research indicates that this compound effectively reduces leukotriene production, leading to decreased inflammation in various models. Its potential therapeutic applications include:

- Asthma : Demonstrated efficacy in reducing bronchoconstriction in anaphylactic models in guinea pigs.

- Chronic Inflammatory Diseases : Potential use in conditions such as arthritis and allergic responses due to its role in modulating inflammatory pathways.

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

However, further studies are needed to evaluate its clinical efficacy and safety.

In Vitro Studies

In vitro studies have demonstrated that this compound inhibits leukotriene B4 (LTB4) synthesis in several systems:

| Model | Result |

|---|---|

| Human leukocyte homogenates | Potent inhibition of LTB4 synthesis |

| Intact human leukocytes | Effective reduction of A23187-induced LTB4 synthesis |

| Whole rat blood | Selective inhibition of A23187-stimulated LTB4 synthesis |

These findings underscore the compound's potential as a therapeutic agent in managing inflammatory conditions.

In Vivo Models

Various animal models have been employed to assess the efficacy of this compound:

| Model | Observations |

|---|---|

| Carrageenan-induced inflammation in rats | Reduced LTB4 concentrations in inflammatory exudates |

| Ethanol-induced gastric damage in rats | Near-complete inhibition of mucosal LTB4 formation |

| Canine model of myocardial ischemia | No significant influence on myocardial tissue injury |

| Anaphylactic bronchoconstriction in guinea pigs | Markedly reduced bronchoconstriction |

| Yeast-induced pyrexia in rats | Indicated antipyretic activity |

These studies highlight the compound's diverse biological activities and potential applications in treating inflammatory diseases .

Propriétés

IUPAC Name |

N-hydroxy-N-[(E)-3-(3-phenoxyphenyl)prop-2-enyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-14(19)18(20)12-6-8-15-7-5-11-17(13-15)21-16-9-3-2-4-10-16/h2-11,13,20H,12H2,1H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUDWZXMLMKPNN-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC=CC1=CC(=CC=C1)OC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(C/C=C/C1=CC(=CC=C1)OC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106328-57-8, 112504-68-4 | |

| Record name | N-(3-Phenoxycinnamyl)acetohydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106328578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetohydroxamine acid, N-(E)-3-(3-phenoxyphenyl)prop-2-enyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112504684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Phenoxycinnamyl)acetohydroxamic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK4N9HRN7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of N-(3-phenoxycinnamyl)acetohydroxamic acid (BW A4C)?

A1: N-(3-phenoxycinnamyl)acetohydroxamic acid (BW A4C) is a potent and selective inhibitor of arachidonate 5-lipoxygenase (5-LO). [, , , , , ]

Q2: How does BW A4C interact with 5-lipoxygenase?

A2: While the exact binding mechanism is not fully elucidated in the provided research, BW A4C and similar acetohydroxamic acids are suggested to inhibit both 5-lipoxygenase and leukotriene A4 (LTA4) synthase, key enzymes in the leukotriene biosynthesis pathway. [] It's proposed that they may interact with the iron atom within the active site of 5-LO, similar to other hydroxamic acid inhibitors. []

Q3: What are the downstream effects of 5-lipoxygenase inhibition by BW A4C?

A3: By inhibiting 5-LO, BW A4C effectively reduces the synthesis of leukotrienes, particularly leukotriene B4 (LTB4) and LTC4, from arachidonic acid. [, , , ] Leukotrienes are potent inflammatory mediators involved in various physiological processes.

Q4: What is the molecular formula and weight of BW A4C?

A4: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of BW A4C.

Q5: Are there studies on material compatibility, stability, catalytic properties, or computational modeling of BW A4C in the provided research?

A5: The provided research primarily focuses on the in vitro and in vivo biological activity of BW A4C, with a specific emphasis on its role as a 5-LO inhibitor. Studies on material compatibility, stability under various conditions, catalytic properties, and computational modeling are not included within this research set.

Q6: How does modifying the structure of BW A4C affect its activity?

A7: Although the provided research doesn't offer a comprehensive SAR analysis, it does highlight that chemical modifications to BW A4C led to the development of analogs like BW B218C, BW A360C (α-methyl analogues), and BW B70C (hydroxyurea). [] These analogs exhibited retained or improved potency and longer duration of action compared to the parent compound. [] This suggests that specific structural modifications can significantly impact the pharmacological profile of this class of 5-LO inhibitors.

Q7: Is there information available regarding the stability and formulation of BW A4C, SHE regulations, or recycling strategies related to the compound in the provided research?

A7: The research primarily focuses on the biological activity and pharmacological effects of BW A4C. Details on its stability and formulation, compliance with SHE (Safety, Health, and Environment) regulations, or recycling and waste management strategies are not discussed in the provided papers.

Q8: What is the pharmacokinetic profile of BW A4C?

A9: Research indicates that BW A4C is orally active and reaches peak plasma levels approximately 30 minutes to 1 hour after oral administration in rats. [, ] The compound exhibits a relatively short half-life in humans (around 2 hours) but demonstrates persistent 5-LO inhibition. []

Q9: Does the research describe the absorption, distribution, metabolism, and excretion (ADME) of BW A4C?

A10: While the research confirms oral absorption and mentions a short half-life in humans [], detailed information about the distribution, metabolism, and excretion of BW A4C is not provided.

Q10: In which in vitro models has BW A4C shown efficacy?

A12: BW A4C potently inhibits LTB4 synthesis in various in vitro systems: * Human leukocyte homogenates: demonstrating potent inhibition of LTB4 synthesis. []* Intact human leukocytes: effectively reducing A23187 (calcium ionophore)-induced LTB4 synthesis. []* Whole rat blood: exhibiting potent, selective inhibition of A23187-stimulated LTB4 synthesis. []

Q11: What in vivo models have been used to assess the efficacy of BW A4C?

A13: BW A4C has been studied in a variety of animal models, including:* Carrageenan-induced inflammation in rats: Reducing LTB4 concentrations in inflammatory exudates, indicating its anti-inflammatory effect. []* Ethanol-induced gastric damage in rats: Demonstrating near-complete inhibition of mucosal LTB4 formation but failing to prevent ethanol-induced gastric damage. This challenged the role of leukotrienes as primary mediators in this specific model. []* Canine model of regional myocardial ischemia and reperfusion: Showing no significant influence on the progression of myocardial tissue injury. []* Anaphylactic bronchoconstriction in guinea pigs: Markedly reducing leukotriene-dependent bronchoconstriction, highlighting its potential in asthma. [, ]* Yeast-induced pyrexia (fever) in rats: Reducing fever, indicating its antipyretic activity. []* Leucocyte migration in rats: Inhibiting leucocyte accumulation in inflammatory exudates, suggesting a role in modulating immune cell trafficking. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.